Boc-Val-Cit-PABA

Übersicht

Beschreibung

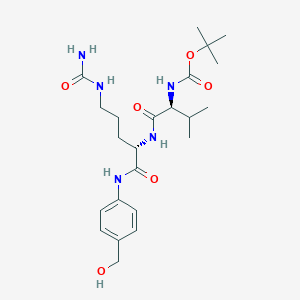

Boc-Val-Cit-PABA, also known as BVCP, is an amino acid derivative that is gaining increasing attention in the scientific community due to its potential applications in laboratory experiments . It is a synthetic molecule composed of four amino acid residues, namely boc-valine, citrulline, and para-aminobenzoic acid (PABA) . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

The synthesis of Boc-Val-Cit-PABA involves the use of a cleavable ADC linker . The Val-Cit will specifically be cleaved by cathepsin B . As this enzyme is only present in the lysosome, the ADC payload will be released only in the cell .

Molecular Structure Analysis

The molecular formula of Boc-Val-Cit-PABA is C23H37N5O6 . It has a molecular weight of 479.570 .

Chemical Reactions Analysis

Boc-Val-Cit-PABA is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The Val-Cit will specifically be cleaved by cathepsin B . As this enzyme is only present in the lysosome, the ADC payload will be released only in the cell .

Physical And Chemical Properties Analysis

Boc-Val-Cit-PABA has a density of 1.2±0.1 g/cm3 . Its boiling point is 771.3±60.0 °C at 760 mmHg . The flash point is 420.3±32.9 °C .

Wissenschaftliche Forschungsanwendungen

Oncology: Antibody-Drug Conjugates (ADCs)

Boc-Val-Cit-PABA is a pivotal component in the design of ADCs, which are targeted cancer therapies that deliver cytotoxic drugs directly to tumor cells. The linker stability in systemic circulation and the rate of intracellular processing within target cancer cells are crucial for ADC efficacy . The Val-Cit-PABA linker is designed to be stable in the bloodstream but cleavable by lysosomal enzymes, such as cathepsin B, once internalized by the target cell . This specificity minimizes off-target effects and maximizes the therapeutic potential.

Drug Delivery Systems

In the realm of drug delivery, Boc-Val-Cit-PABA plays a role in enhancing the stability and tolerability of ADCs. It is part of tandem-cleavage linkers that require two sequential enzymatic cleavage events to release the drug payload inside the target cell . This approach aims to improve the therapeutic index of ADCs by reducing off-target toxicities and dose-limiting side effects.

Wirkmechanismus

The mechanism of action of Boc-Val-Cit-PABA involves the cleavage of the Val-Cit by cathepsin B . This enzyme is only present in the lysosome, so the ADC payload will be released only in the cell . The distinct substrate preference of the serum Carboxylesterase 1C offers the opportunity to modulate the extracellular stability of cleavable ADCs without diminishing the intracellular payload release required for ADC efficacy .

Safety and Hazards

Zukünftige Richtungen

The development of antibody-drug conjugates (ADCs) has progressed significantly over the past decade due to improvements in payloads, linkers, and conjugation methods . In particular, linker design plays a key role in regulating ADC stability in systemic circulation and payload release efficiency in tumors, thereby affecting ADC pharmacokinetics (PK), efficacy, and toxicity profiles . Many important advances in linker design have been made, and these researches will help to indicate the future direction of linker development .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37N5O6/c1-14(2)18(28-22(33)34-23(3,4)5)20(31)27-17(7-6-12-25-21(24)32)19(30)26-16-10-8-15(13-29)9-11-16/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H,26,30)(H,27,31)(H,28,33)(H3,24,25,32)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCVAPFXSOAOCL-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Val-Cit-PABA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1530087.png)

![Methyl 3-[3-(Benzyloxy)phenyl]-3-oxopropionate](/img/structure/B1530089.png)